molecular formula C7H4BrF3O2S B13427740 3-Bromo-2-fluorophenyl difluoromethyl sulphone

3-Bromo-2-fluorophenyl difluoromethyl sulphone

Cat. No.: B13427740
M. Wt: 289.07 g/mol
InChI Key: ZYJZVDBOPKMIKG-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenyl difluoromethyl sulphone: is an organic compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfone functional groups, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods: Industrial production of 3-Bromo-2-fluorophenyl difluoromethyl sulphone may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluorophenyl difluoromethyl sulphone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfone group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Employed in Suzuki–Miyaura coupling reactions.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions involving the sulfone group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluorophenyl difluoromethyl sulphone is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological and medicinal research, this compound may be used to develop new pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions allows for the creation of molecules with potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorophenyl difluoromethyl sulphone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms can undergo substitution reactions, while the sulfone group can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities .

Comparison with Similar Compounds

  • 2-Bromo-3-fluorophenyl difluoromethyl sulphone
  • 3-Bromo-2-(difluoromethyl)pyridine

Comparison: Compared to similar compounds, 3-Bromo-2-fluorophenyl difluoromethyl sulphone is unique due to its specific arrangement of bromine, fluorine, and sulfone functional groups. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

1-bromo-3-(difluoromethylsulfonyl)-2-fluorobenzene

InChI

InChI=1S/C7H4BrF3O2S/c8-4-2-1-3-5(6(4)9)14(12,13)7(10)11/h1-3,7H

InChI Key

ZYJZVDBOPKMIKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)S(=O)(=O)C(F)F

Origin of Product

United States

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